Lipophilicity Shift Versus Unsubstituted Pyrrolidine Analog: A ~1.12 Log Unit Decrease in Calculated LogP
The target compound exhibits a calculated LogP of −0.2499 as reported by the vendor Leyan, whereas the unsubstituted pyrrolidine analog (6-(pyrrolidin-1-yl)pyridine-3-boronic acid) displays a LogP of 0.87 as reported by ChemSrc . This represents a differential of approximately −1.12 log units, indicating that the 2-methyl substitution markedly increases hydrophilicity. This shift is expected to improve aqueous solubility of downstream coupled products and reduce non-specific protein binding, which is a critical parameter in early-stage drug discovery [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = −0.2499 (Leyan in silico prediction) |
| Comparator Or Baseline | 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: LogP = 0.87 (ChemSrc / ACD/Labs prediction) |
| Quantified Difference | ΔLogP ≈ −1.12 (target is more hydrophilic) |
| Conditions | In silico prediction; values derived from different computational methods (Leyan vs. ACD/Labs). Caution: direct experimental validation or head-to-head measurement under identical methodology is not available in the public domain. |
Why This Matters
A lower LogP influences aqueous solubility, permeability, and metabolic clearance of final drug candidates, making this building block preferable when a more hydrophilic structural motif is required.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Contextual reference on the impact of LogP on ADME properties.) View Source
